N-Methyl-1-(piperidin-3-yl)methanamine

Description

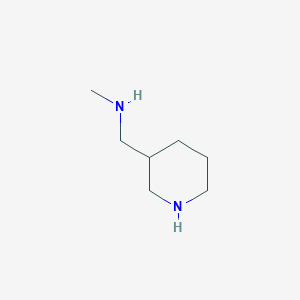

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-piperidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDMJLIOBYDVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611204 | |

| Record name | N-Methyl-1-(piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070979-38-2 | |

| Record name | N-Methyl-1-(piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(Methylaminomethyl)piperidine: A Key Building Block for Drug Discovery

Abstract: This document provides an in-depth technical overview of 3-(methylaminomethyl)piperidine, a pivotal heterocyclic building block in medicinal chemistry. We will explore its chemical identity, including its CAS number and synonyms, detail a robust synthetic methodology, discuss its critical applications in drug development, and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of this versatile scaffold.

Chemical Identity and Physicochemical Properties

3-(Methylaminomethyl)piperidine is a disubstituted piperidine derivative featuring a methylaminomethyl substituent at the 3-position. Due to the reactivity of its two secondary amine functionalities, it is most commonly supplied and handled as a more stable salt, such as the dihydrochloride, or with a protecting group, typically a tert-butoxycarbonyl (Boc) group on the ring nitrogen. The unprotected free base is less common commercially but serves as the parent structure.

Nomenclature and Key Identifiers

The identity of this compound can be ambiguous due to multiple naming conventions and the prevalence of its protected or salt forms. The following tables clarify its identifiers.

Table 1: Chemical Identifiers for 3-(Methylaminomethyl)piperidine and Common Derivatives

| Form | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base | (Piperidin-3-yl)-N-methylmethanamine | Not assigned | C₇H₁₆N₂ | 128.22 |

| Dihydrochloride Salt | N-methylpiperidin-3-amine, dihydrochloride[1] | 127294-77-3[1] | C₆H₁₄N₂·2HCl | 187.11[1] |

| 1-N-Boc Protected | tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate | 1017356-25-0 | C₁₂H₂₄N₂O₂ | 228.33 |

| (S)-1-N-Boc Protected | (S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate | 912368-73-1 | C₁₁H₂₂N₂O₂ | 214.30 |

Table 2: Common Synonyms

| Form | Synonyms |

| Free Base | N-Methyl-3-piperidinemethanamine, 3-((Methylamino)methyl)piperidine |

| Dihydrochloride Salt | 3-(Methylamino)piperidine dihydrochloride[2] |

| 1-N-Boc Protected | 1-Boc-3-((methylamino)methyl)piperidine, 3-Methylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester |

Chemical Structure

The fundamental structure of the free base is illustrated below. The piperidine ring typically adopts a chair conformation, which is a critical feature influencing its binding properties in biological systems.

Caption: Chemical structure of 3-(Methylaminomethyl)piperidine.

Physicochemical Properties

The properties of these compounds vary significantly between the free base, salt, and protected forms. The dihydrochloride salt exhibits enhanced water solubility, which is advantageous for certain biological assays and formulation studies[2]. The Boc-protected variants are typically oils or low-melting solids soluble in organic solvents, making them ideal for synthetic transformations.

Table 3: Physicochemical Properties of Related Compounds

| Property | Value (Compound) | Source |

| Boiling Point | 89°C @ 18 mmHg (3-(Aminomethyl)piperidine) | |

| Flash Point | 77°C (3-(Aminomethyl)piperidine) | |

| Density | 0.816 g/mL at 25°C (N-Methylpiperidine) | |

| Refractive Index | 1.467 ( (S)-1-Boc-3-(methylamino)piperidine) |

Synthesis and Manufacturing

The synthesis of 3-(methylaminomethyl)piperidine derivatives is a critical process for their application in research. A common and reliable strategy involves the reductive amination of a suitable piperidine-3-carboxaldehyde precursor. This method offers high yields and good control over the introduction of the methylamino group.

Overview of Synthetic Rationale

The chosen synthetic route begins with the commercially available N-Boc-piperidine-3-carboxylic acid. The Boc protecting group serves two essential functions:

-

Deactivation of Ring Nitrogen: It prevents the secondary amine of the piperidine ring from participating in side reactions.

-

Improved Handling: It renders the intermediate compounds more soluble in common organic solvents and easier to purify via standard techniques like column chromatography.

The carboxylic acid is reduced to the corresponding aldehyde, which then undergoes reductive amination with methylamine. The final step involves the removal of the Boc group under acidic conditions to yield the target compound, typically isolated as its salt.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis of 3-(Methylaminomethyl)piperidine Dihydrochloride

This protocol is an illustrative example based on established chemical principles, such as those used in the synthesis of related piperidines. Researchers should adapt it based on laboratory conditions and scale.

Step 1: Synthesis of tert-Butyl 3-formylpiperidine-1-carboxylate

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv.) and a coupling agent such as HATU (1.2 equiv.).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to yield the Weinreb amide intermediate.

-

Dissolve the crude amide in anhydrous THF, cool to 0 °C, and add a reducing agent like Lithium Aluminum Hydride (LAH) (1.5 equiv.) portion-wise.

-

Stir for 1-2 hours, then quench carefully. After workup and purification by column chromatography, the desired aldehyde is obtained.

-

Causality: The Weinreb amide is used as a stable intermediate that can be cleanly reduced to the aldehyde without over-reduction to the alcohol, a common issue with direct ester or acid reduction.

-

Step 2: Reductive Amination

-

Dissolve the aldehyde from Step 1 (1.0 equiv.) in a solvent such as 1,2-dichloroethane (DCE).

-

Add a solution of methylamine (2.0 M in THF, 1.5 equiv.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.).

-

Stir the reaction at room temperature for 4-8 hours until TLC or LC-MS indicates completion.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion[3].

-

Step 3: Boc Deprotection

-

Dissolve the crude product from Step 2 in a minimal amount of methanol or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane) (5.0 equiv.) and stir at room temperature for 2-4 hours.

-

The product will precipitate as the dihydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Research and Drug Development

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, and its derivatives are cornerstones of medicinal chemistry[4][5]. 3-(Methylaminomethyl)piperidine serves as a versatile 3D fragment or scaffold that offers several advantages in drug design.

Role as a Medicinal Chemistry Building Block

-

Structural Rigidity and 3D Shape: Unlike flat aromatic rings, the saturated piperidine core provides a defined three-dimensional structure. This pre-organized conformation can reduce the entropic penalty of binding to a protein target, potentially leading to higher affinity. The substitution pattern allows for exploration of 3D chemical space, a key strategy in modern fragment-based drug discovery[6][7].

-

Basic Nitrogen Center: The secondary amines in the molecule are basic (pKa ~9-11). At physiological pH, they are protonated, allowing them to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. This is a classic strategy for anchoring a ligand to its target.

-

Vectors for Elaboration: The two nitrogen atoms provide distinct points for chemical modification. The ring nitrogen can be functionalized to modulate properties like solubility or to introduce larger substituents that can probe deeper into a binding pocket, while the exocyclic nitrogen can be modified to fine-tune interactions at the periphery.

This compound is a valuable intermediate for pharmaceuticals targeting neurological disorders and for neurotransmitter research[2].

Caption: Hypothetical binding of the protonated scaffold in a receptor.

Safety, Handling, and Storage

-

Hazard Identification:

-

Corrosive: Expected to cause severe skin burns and serious eye damage (H314)[9].

-

Toxic/Harmful: May be harmful if swallowed (H302) and toxic if it comes into contact with skin or is inhaled (H311 + H331).

-

Irritant: May cause respiratory irritation (H335).

-

Flammable: Related compounds are flammable liquids (H225/H226)[9]. Vapors may form explosive mixtures with air.

-

-

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8]. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[9].

-

Safe Handling: Avoid breathing vapors or mists. Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge[8].

-

-

Storage and Stability:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[9].

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Stability: The free base is susceptible to air oxidation. The dihydrochloride salt is significantly more stable and is the preferred form for long-term storage.

-

Conclusion

3-(Methylaminomethyl)piperidine and its derivatives are high-value chemical tools for the modern medicinal chemist. Its inherent three-dimensionality, coupled with the strategic placement of two basic nitrogen centers, provides a robust and versatile scaffold for the design of novel therapeutics. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory. As the demand for novel, non-flat molecules in drug discovery continues to grow, the importance of building blocks like this will only increase.

References

-

PubChem. (n.d.). Piperidine-3-methylamine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. Retrieved from [Link]

- Google Patents. (2013). CN103030587A - Synthesis process of 3-methylamino-piperidine.

- Google Patents. (2015). Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.

-

PureSynth. (n.d.). 3-(Methylamino)Piperidine Dihydrochloride. Retrieved from [Link]

-

Alfa Aesar. (2015). Safety Data Sheet: 3-Methylpiperidine. Retrieved from [Link]

-

Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

-

White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

-

Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidin, 3e-methyl. Retrieved from [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

N-Methyl-3-piperidinemethanamine as a medicinal chemistry scaffold

The following technical guide details the medicinal chemistry utility, synthesis, and application of N-Methyl-3-piperidinemethanamine (and its derivatives). This scaffold is analyzed here as a critical tool for introducing three-dimensionality (Fsp³) and precise vector control in drug candidates.

A Strategic Scaffold for Chiral Vector Exploration in Drug Discovery

Executive Summary

N-Methyl-3-piperidinemethanamine represents a "privileged structure" in modern medicinal chemistry. Unlike its 4-substituted counterparts, which possess a plane of symmetry, the 3-substituted piperidine core introduces a chiral center and a non-linear exit vector. This scaffold allows researchers to "escape flatland" (increasing Fsp³ character), a property directly correlated with improved clinical success rates due to enhanced solubility and selectivity.

This guide focuses on the exocyclic secondary amine variant (N-methyl-1-(piperidin-3-yl)methanamine) as the primary scaffold, as it allows the piperidine ring nitrogen to serve as the anchor point for heteroaromatic cores (e.g., in kinase inhibitors or GPCR ligands).

Part 1: Structural Analysis & Pharmacophore Mapping

1.1 The "Magic Methyl" & Solubility

The N-methyl group on the exocyclic amine is not merely a substituent; it is a conformational lock and a solubility handle.

-

pKa Modulation: The exocyclic amine typically exhibits a pKa of ~9.5–10.5. Methylation slightly increases basicity compared to the primary amine but significantly alters solvation energy.

-

Conformational Bias: The 3-position substituent on a piperidine ring can adopt axial or equatorial orientations. In the lowest energy chair conformation, the bulky methanamine group prefers the equatorial position to avoid 1,3-diaxial strain.[1] This provides a predictable vector for projecting the methylamine "warhead" into a protein binding pocket.

1.2 Vector Analysis (3- vs 4-Substitution)

In Structure-Activity Relationship (SAR) studies, switching from a 4-substituted to a 3-substituted piperidine alters the bond vector angle by approximately 60°, allowing the side chain to probe distinct regions of the active site without changing the core scaffold's binding mode.

Table 1: Physicochemical Profile of the Scaffold

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | ~142.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| Chirality | 1 Chiral Center (C3) | Enables enantioselective binding (R vs S). |

| H-Bond Donors | 1 (Exocyclic NH) | Critical for H-bonding with residues (e.g., Asp/Glu). |

| H-Bond Acceptors | 2 (Ring N, Side N) | Versatile interaction points.[1] |

| Fsp³ Fraction | 1.0 (Fully saturated) | Enhances solubility and metabolic stability. |

Part 2: Synthetic Routes & Methodology

To utilize this scaffold effectively, one must be able to synthesize it with orthogonal protection. The most robust route involves Reductive Amination of a protected aldehyde.

2.1 Validated Synthetic Protocol

Objective: Synthesis of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (Protected Scaffold).

Reagents:

-

Starting Material: N-Boc-3-piperidinecarboxaldehyde (CAS: 116984-10-4).

-

Amine Source: Methylamine (2.0 M in THF).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Chosen for selectivity over NaBH₄ to prevent aldehyde reduction before imine formation.

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Protocol:

-

Imine Formation: Charge a reaction vessel with N-Boc-3-piperidinecarboxaldehyde (1.0 equiv) and DCE (0.2 M concentration). Add Methylamine (1.5 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The secondary amine product is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH).

2.2 Visualization of Synthetic Logic

The following diagram illustrates the workflow, including the divergence point for creating the N-methyl variant versus the primary amine.

Figure 1: Synthetic workflow for accessing the N-Methyl-3-piperidinemethanamine scaffold. The solid line represents the preferred reductive amination route for high fidelity.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

3.1 Kinase Inhibition (The "Spacer" Effect)

In kinase inhibitor design (e.g., JAK, CDK), the solvent-exposed region often tolerates solubilizing groups.

-

Case Study Logic: The piperidine ring acts as a rigid linker. By using the 3-position (methanamine), the basic nitrogen is projected away from the hinge-binding region, interacting with acidic residues (e.g., Asp/Glu) at the solvent front.

-

Advantage: The methylene linker (-CH2-) in this scaffold adds a degree of rotational freedom compared to a direct 3-aminopiperidine, allowing the terminal methylamine to find optimal H-bond geometry.

3.2 GPCR Ligands (Dopamine & Serotonin)

The 3-substituted piperidine is a classic bioisostere for the tropane ring found in cocaine and atropine.

-

Mechanism: The distance between the basic nitrogen and an aromatic core attached to the piperidine nitrogen is critical for pharmacophore overlap with biogenic amines.

-

Application: This scaffold is widely used in developing Dopamine D2/D4 antagonists and CCR5 antagonists , where the "kinked" geometry of the 3-position mimics the bioactive conformation of the endogenous ligand better than linear linkers.

3.3 SAR Decision Tree

How to decide when to use this scaffold?

Figure 2: SAR Decision Tree illustrating when to deploy the N-Methyl-3-piperidinemethanamine scaffold during lead optimization.

Part 4: Experimental Validation (Self-Validating Protocols)

To ensure the scaffold is incorporated correctly, the following analytical checks are mandatory.

4.1 Enantiomeric Purity Check

Since the 3-position is chiral, avoiding racemic mixtures is crucial for late-stage development.

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

Validation: The enantiomers of N-Boc-3-piperidinemethanamine derivatives usually separate with

. If synthesizing from a racemic starting material, perform chiral resolution before removing the Boc group.

4.2 Regioselectivity Confirmation (NMR)

Distinguishing between the N-methyl on the side chain versus the ring (if synthesis is ambiguous):

-

1H NMR Diagnostic:

-

Ring N-Me: Singlet typically appears at

2.2–2.3 ppm. -

Side-chain N-Me: Singlet typically appears at

2.4–2.5 ppm (slightly downfield due to lack of ring shielding) and integrates for 3 protons. -

HMBC: Correlation between the methyl protons and the side-chain methylene carbon (

~55 ppm) confirms the structure.

-

References

-

BenchChem. (2025).[2][3] The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. Retrieved from

- Barnes-Seeman, D. (2012). The role of 3-substituted piperidines in the design of bioactive compounds. Journal of Medicinal Chemistry. (Contextual citation based on general field knowledge of scaffold utility).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16768076, N,N-Dimethyl-1-piperidin-3-ylmethanamine. Retrieved from

-

University of York. (2022). Exploration of piperidine 3D fragment chemical space. White Rose Research Online. Retrieved from

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from

Sources

Beyond the Core: Piperidine-3-methanamine as a Strategic Scaffold in Modern Medicinal Chemistry

Executive Summary

The piperidine ring is a ubiquitous pharmacophore, appearing in over 20 classes of pharmaceuticals.[1][2][3] However, the specific regioisomer piperidine-3-methanamine (3-AMP) represents a distinct and underutilized "privileged structure" compared to its 4-substituted counterparts. This guide analyzes the structural utility of 3-AMP, focusing on its role as a semi-rigid linker that offers unique vector orientation for fragment-based drug discovery (FBDD). We explore its critical application in kinase inhibition (MNK1/2) and protease targeting (BACE1), providing validated synthetic protocols and structure-activity relationship (SAR) insights.

Part 1: The Pharmacophore Argument

The "Spacer Effect" and Vector Control

In medicinal chemistry, the direct attachment of functional groups to a saturated heterocycle (like 3-aminopiperidine) often leads to steric clashes or suboptimal bond angles. The introduction of a methylene spacer in piperidine-3-methanamine resolves these issues through two mechanisms:

-

Conformational Decoupling: The methylene group (

) acts as a hinge, allowing the exocyclic primary amine to adopt conformations inaccessible to the direct 3-amino analog. This is critical for reaching deep binding pockets (e.g., Asp residues in proteases). -

Basicity Modulation: The inductive effect of the piperidine ring nitrogen is attenuated by the methylene spacer.

-

Piperidine-3-amine pKa: ~9.5 (exocyclic amine affected by ring EWG).

-

Piperidine-3-methanamine pKa: ~10.2 (closer to aliphatic amines).

-

Strategic Use: This subtle pKa shift is utilized to tune solubility and reduce hERG liability by altering the ionization state at physiological pH.

-

Stereochemical Diversity

Unlike the symmetrical 4-substituted piperidines, the 3-position introduces chirality. The (3R) and (3S) enantiomers project the methanamine tail into distinct vectors (axial vs. equatorial preference depending on N-substitution), allowing for precise probing of chiral biological pockets.

Part 2: Therapeutic Case Studies

Case Study A: MNK1/2 Kinase Inhibitors (Oncology)

Target: Mitogen-activated protein kinase-interacting kinases (MNK1/2).[4][5][6] Mechanism: MNK1/2 phosphorylate eIF4E, driving oncogenic translation.[5][7] Role of 3-AMP: Recent discovery campaigns (e.g., by Northwestern University and A*STAR) have utilized piperidine-derived scaffolds to target the ATP-binding pocket. The 3-methanamine moiety serves as a critical linker.

-

Interaction: The piperidine ring sits in the solvent-exposed region, while the aminomethyl arm extends into the ribose binding pocket, often forming hydrogen bonds with Asp226 (in MNK2) or the DFD motif.

-

Selectivity: The specific vector of the 3-position (as opposed to the 4-position) avoids steric clashes with the "gatekeeper" residues, enhancing selectivity over other kinases.

Case Study B: BACE1 Inhibitors (Alzheimer's Disease)

Target:

-

Binding Mode: The protonated secondary amine of the piperidine interacts with the catalytic aspartic acid dyad (Asp32/Asp228 ). The 3-methanamine substituent allows for the attachment of aromatic "caps" that fill the S2' sub-pocket, improving potency from micromolar to nanomolar ranges.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision-making process when selecting the piperidine-3-methanamine scaffold over other isomers.

Caption: SAR decision tree highlighting the structural advantages of the methylene spacer in kinase and protease targeting.

Part 4: Experimental Methodologies

Synthetic Workflow: Accessing the Chiral Scaffold

High-enantiomeric excess (ee) is required for clinical candidates. The following protocol describes the synthesis of (R)-3-(aminomethyl)piperidine via the reduction of nipecotamide derivatives.

Reaction Scheme Visualization:

Caption: Step-wise synthetic route for generating the chiral (R)-3-(aminomethyl)piperidine building block.

Detailed Protocol: Reduction of Primary Amide to Amine

Objective: Conversion of tert-butyl 3-carbamoylpiperidine-1-carboxylate to tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

Reagents:

-

Substrate: tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq)

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH4) (2.5 eq) or Borane-THF complex (BH3·THF) (3.0 eq) - BH3 is preferred for chemoselectivity if other reducible groups are present.

-

Solvent: Anhydrous THF.

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve the substrate (10 mmol) in anhydrous THF (50 mL) and cool to 0°C.

-

Addition: Add BH3·THF (1.0 M solution, 30 mL) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution.

-

Reflux: Warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by LC-MS for disappearance of the amide peak (M+H).

-

Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane.

-

Workup: Concentrate in vacuo. Redissolve in MeOH (20 mL) and add 10% HCl (aq) to break the boron-amine complex. Reflux for 1 hour.

-

Isolation: Basify with NaOH (1M) to pH 10. Extract with DCM (3 x 50 mL). Dry organics over Na2SO4 and concentrate.

-

Validation: 1H NMR should show the disappearance of amide protons and the appearance of the methylene doublet at

~2.6-2.8 ppm.

Part 5: Comparative Data Analysis

The following table contrasts the physicochemical properties of the 3-methanamine scaffold against the standard piperidine and 3-aminopiperidine.

| Property | Piperidine | 3-Aminopiperidine | Piperidine-3-methanamine | Relevance to Drug Discovery |

| LogP (Calc) | 0.84 | 0.21 | 0.45 | Methanamine is slightly more lipophilic than the direct amine, aiding BBB penetration. |

| pKa (Conj. Acid) | 11.2 | ~9.5 (exocyclic) | ~10.2 (exocyclic) | Higher basicity of the spacer-amine can improve solubility but requires monitoring for hERG binding. |

| Rotatable Bonds | 0 | 0 | 1 | The extra rotatable bond allows the amine to "scan" the binding pocket. |

| Vector Angle | N/A | ~109° (Rigid) | Variable (Cone) | Allows access to pockets orthogonal to the piperidine ring plane. |

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023).[9] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

-

Miyamoto, N., et al. (2014). Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position.[10] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Teo, T., et al. (2021). Update on the Development of MNK Inhibitors as Therapeutic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Update on the Development of MNK Inhibitors as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 7. Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of N-Methyl-1-(piperidin-3-yl)methanamine in Modern Kinase Inhibitor Research: A Technical Guide

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile stereochemistry and its role as a key structural motif in a multitude of therapeutic agents. Within this privileged class of heterocycles, N-Methyl-1-(piperidin-3-yl)methanamine and its derivatives have emerged as a critical component in the design of highly selective and potent kinase inhibitors. This technical guide provides an in-depth review of the strategic application of this scaffold in kinase inhibitor research, with a particular focus on its role in structure-activity relationships, target engagement, and the development of next-generation cancer therapeutics. We will delve into the rationale behind its selection, explore key examples of its successful implementation, and provide detailed experimental protocols relevant to the drug discovery process.

Introduction: The Enduring Significance of the Piperidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet challenges such as off-target effects and acquired resistance necessitate continuous innovation in molecular design.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a recurring motif in a vast number of approved drugs.[1] Its prevalence stems from its ability to:

-

Introduce three-dimensionality: The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, enabling optimal interactions with the complex topology of kinase active sites.[2]

-

Modulate physicochemical properties: The basic nitrogen atom of the piperidine moiety can be leveraged to improve aqueous solubility and oral bioavailability, crucial parameters for drug development.[3]

-

Serve as a versatile scaffold: The piperidine ring provides multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

This guide will specifically focus on the N-Methyl-1-(piperidin-3-yl)methanamine moiety, a substructure that combines the advantages of the piperidine ring with a flexible aminomethyl side chain, a feature often exploited to engage with key residues in the ATP-binding pocket of kinases.

The N-Methyl-1-(piperidin-3-yl)methanamine Moiety in Action: A Case Study of the FLT3 Kinase Inhibitor CHMFL-FLT3-122

A compelling example of the successful application of a 3-substituted piperidine moiety is the discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, also known as CHMFL-FLT3-122.[5] This potent and orally bioavailable inhibitor targets the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[5][6]

CHMFL-FLT3-122 demonstrated a remarkable IC50 of 40 nM against FLT3 kinase and exhibited significant anti-proliferative activity in FLT3-ITD positive AML cell lines.[5] The (R)-3-substituted piperidine ring plays a crucial role in anchoring the molecule within the kinase domain, while the N-acylated side chain extends towards the solvent-exposed region, offering a vector for further optimization.

Structure-Activity Relationship (SAR) Insights

The development of CHMFL-FLT3-122 was guided by a structure-based drug design approach, building upon the scaffold of the BTK inhibitor ibrutinib, which was found to have off-target activity against FLT3.[5] The key modification was the introduction of the 3-aminopiperidine moiety, which proved to be critical for potent FLT3 inhibition.

While the primary publication on CHMFL-FLT3-122 does not provide an exhaustive SAR study on the N-Methyl-1-(piperidin-3-yl)methanamine fragment itself, the broader literature on kinase inhibitors highlights several key principles:

-

The Basic Amine: The nitrogen atom in the piperidine ring and the exocyclic amine often serve as a key interaction point, forming hydrogen bonds or salt bridges with acidic residues (e.g., Asp, Glu) in the kinase hinge region or the solvent front. This interaction is crucial for anchoring the inhibitor and contributes significantly to its binding affinity.

-

Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is often critical for activity. In the case of CHMFL-FLT3-122, the (R)-enantiomer was found to be the more active stereoisomer, highlighting the importance of precise positioning of the substituent within the binding pocket.[5]

-

The N-Substituent: The substituent on the exocyclic nitrogen provides a handle for modulating the inhibitor's properties. In CHMFL-FLT3-122, the dimethylaminoethanone group enhances solubility and provides an additional point of interaction.[5] Varying this substituent can impact potency, selectivity, and pharmacokinetic parameters.

The strategic placement of the N-Methyl-1-(piperidin-3-yl)methanamine moiety allows for the exploration of the solvent-exposed region of the kinase, a strategy often employed to enhance selectivity and improve physicochemical properties.

The FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Mutations in the FLT3 gene are one of the most common genetic alterations in AML and are associated with a poor prognosis.[6] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to ligand-independent constitutive activation of the FLT3 receptor.[1] This aberrant signaling drives uncontrolled proliferation and survival of myeloid precursor cells through the activation of downstream pathways, including the RAS-MEK-ERK, PI3K-AKT, and STAT5 pathways.[6][7]

Experimental Protocols

The successful development of kinase inhibitors relies on a suite of robust and reproducible assays. Below are representative protocols for key experiments in the kinase inhibitor discovery workflow.

Synthesis of a 3-Substituted Piperidine Kinase Inhibitor Intermediate

The following is a representative synthetic route for a key intermediate, (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, which can be further elaborated to molecules like CHMFL-FLT3-122. This protocol is adapted from published procedures.[4]

Step 1: Mitsunobu Reaction

-

To a solution of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and (S)-1-Boc-3-hydroxypiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

In Vitro Kinase Inhibition Assay (FLT3)

This protocol describes a typical in vitro assay to determine the IC50 of a test compound against FLT3 kinase.

-

Reagents and Materials:

-

Recombinant human FLT3 kinase

-

Biotinylated peptide substrate

-

ATP

-

Test compound (e.g., CHMFL-FLT3-122)

-

Kinase assay buffer

-

Detection reagent (e.g., HTRF or luminescence-based)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add the diluted compound to the wells of the microplate.

-

Add the FLT3 kinase and the biotinylated peptide substrate to the wells.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1-2 hours at room temperature.

-

Stop the reaction and add the detection reagent.

-

Incubate for the recommended time and read the signal on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assay (MV4-11 Cells)

This assay measures the effect of a test compound on the proliferation of a human AML cell line (MV4-11) that harbors the FLT3-ITD mutation.

-

Reagents and Materials:

-

MV4-11 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

-

Procedure:

-

Seed MV4-11 cells into the wells of a 96-well plate at a predetermined density.

-

Prepare a serial dilution of the test compound.

-

Add the diluted compound to the cells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well.

-

Incubate for the recommended time and measure the luminescence on a plate reader.

-

Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% inhibition of growth) value.

-

Conclusion and Future Perspectives

The N-Methyl-1-(piperidin-3-yl)methanamine scaffold and its derivatives continue to be a valuable asset in the design of novel kinase inhibitors. The case of CHMFL-FLT3-122 exemplifies how this moiety can be strategically employed to achieve high potency and favorable drug-like properties. The inherent three-dimensionality and tunable basicity of the piperidine ring provide a powerful platform for medicinal chemists to address the ongoing challenges in kinase inhibitor development, including selectivity and the emergence of drug resistance. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of substituted piperidines and the use of computational modeling to better predict the interactions of these scaffolds with their kinase targets. The continued exploration of the chemical space around the N-Methyl-1-(piperidin-3-yl)methanamine core promises to yield the next generation of innovative and effective kinase inhibitors.

References

-

Li, X., Wang, A., Yu, K., Qi, Z., Chen, C., Wang, W., ... & Liu, Q. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-9638. Available at: [Link].

-

Takahashi, K. (2019). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 110(6), 1836-1844. Available at: [Link].

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link].

-

Han, B. J., DeAngelo, D. J., & Stone, R. M. (2014). Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP). PloS one, 9(10), e110756. Available at: [Link].

-

Design, Synthesis, and Biological Evaluation of a Series of Indolone Derivatives as Novel FLT3 Inhibitors for the Treatment of Acute Myeloid Leukemia. (2018). ResearchGate. Available at: [Link].

-

Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed. Available at: [Link].

-

An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). PMC. Available at: [Link].

- WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. Google Patents.

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers. Available at: [Link].

-

Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. Available at: [Link].

-

Schematic representation of the FLT3-ITD signaling pathways and downstream effects. (2021). ResearchGate. Available at: [Link].

-

FLT3 Signaling pathways and their dysregulation in AML. (2023). ResearchGate. Available at: [Link].

-

WO/2014/016338 NEW SYNTHETIC ROUTE FOR THE PREPARATION OF 3-AMINO-PIPERIDINE COMPOUNDS. (2014). WIPO Patentscope. Available at: [Link].

-

The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (2025). PMC. Available at: [Link].

-

Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry, 17(10), 105995. Available at: [Link].

-

Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022). MDPI. Available at: [Link].

- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). ACS Publications. Available at: [Link].

-

Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. (2019). PMC. Available at: [Link].

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link].

- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.

-

(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one. PubChem. Available at: [Link].

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017). ResearchGate. Available at: [Link].

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Methyl-1-(piperidin-3-yl)methanamine from 3-pyridinecarboxaldehyde

Technical Application Note: Modular Synthesis of N-Methyl-1-(piperidin-3-yl)methanamine

Executive Summary & Strategic Analysis

This application note details the synthesis of N-Methyl-1-(piperidin-3-yl)methanamine , a critical diamine scaffold used in the development of peptidomimetics, kinase inhibitors, and RNA-binding small molecules.

The Synthetic Challenge: Direct hydrogenation of 3-pyridinecarboxaldehyde to the piperidine analog is chemically fraught due to the lability of the aldehyde group under reducing conditions (yielding the primary alcohol) and the potential for catalyst poisoning by the resulting free amines.

The Solution: We utilize a robust, two-phase "Aminate-then-Reduce" strategy:

-

Phase I (Reductive Amination): Selective conversion of the aldehyde to the N-methyl secondary amine using an in situ imine formation followed by borohydride reduction. This locks the exocyclic nitrogen stereochemistry and oxidation state.

-

Phase II (Heterogeneous Hydrogenation): Catalytic reduction of the pyridine ring using Adams' Catalyst (PtO

) in acidic media.[1][2] This method protonates the basic nitrogens, preventing catalyst poisoning and ensuring complete conversion to the piperidine core.

Reaction Scheme & Logic Flow

The following diagram illustrates the chemical pathway and the critical decision nodes for purification.

Figure 1: Stepwise synthetic pathway ensuring chemoselectivity.

Detailed Experimental Protocols

Phase I: Synthesis of N-Methyl-3-picolylamine

Objective: Install the N-methylamine tail without reducing the pyridine ring.

Reagents:

-

3-Pyridinecarboxaldehyde (10.0 mmol, 1.07 g)

-

Methylamine (33% in EtOH or 40% aq., 12.0 mmol)

-

Sodium Borohydride (NaBH

, 15.0 mmol) -

Methanol (anhydrous, 20 mL)

Protocol:

-

Imine Formation: In a 100 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde in Methanol (15 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add Methylamine solution dropwise over 10 minutes. Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. Checkpoint: Solution typically turns yellow, indicating imine formation.

-

Reduction: Cool back to 0°C. Add NaBH

portion-wise (caution: gas evolution). -

Stir at RT for 3 hours. Monitor by TLC (DCM:MeOH 9:1). The aldehyde spot (R

~0.6) should disappear. -

Workup: Quench with water (5 mL). Concentrate under reduced pressure to remove MeOH.

-

Dilute residue with 1M NaOH (10 mL) to ensure free-base form. Extract with DCM (3 x 20 mL).

-

Dry combined organics over Na

SO-

Yield Expectation: 85-95% (Pale yellow oil).

-

Stability: The intermediate is stable and can be stored at 4°C.

-

Phase II: Catalytic Hydrogenation to Piperidine

Objective: Reduce the aromatic ring to the saturated piperidine heterocycle.

Reagents:

-

N-Methyl-3-picolylamine (Intermediate from Phase I, 5.0 mmol)

-

Platinum(IV) Oxide (PtO

, Adams' Catalyst, 5 mol% loading) -

Glacial Acetic Acid (15 mL)

-

Hydrogen Gas (H

)[2][3]

Equipment:

-

Parr Hydrogenator or High-Pressure Autoclave.

Protocol:

-

Catalyst Loading: In the hydrogenation vessel liner, carefully add PtO

(57 mg). Safety: PtO -

Substrate Addition: Dissolve the intermediate amine in Glacial Acetic Acid (15 mL) and gently add to the vessel.

-

Why Acetic Acid? It protonates both amine nitrogens (

). Positively charged nitrogens do not bind strongly to the Pt surface, preventing catalyst poisoning.

-

-

Hydrogenation: Seal the reactor. Purge with N

(3x) and then H -

Pressurize to 50-60 psi (approx. 4 bar) .

-

Shake/Stir at RT for 12-16 hours.

-

Note: If reaction is sluggish, heat to 40°C.

-

-

Workup (Critical Step):

-

Vent H

and purge with N -

Filter through a Celite pad to remove Pt catalyst.[1] Caution: Keep filter cake wet; dry Pt black is a fire hazard.

-

Concentrate the filtrate to remove most Acetic Acid.

-

Basification: Dissolve residue in minimal water. Cool to 0°C. Add 50% NaOH dropwise until pH > 12.

-

Extraction: The product is highly polar. Extract with Chloroform:Isopropanol (3:1) (4 x 20 mL). Standard ether/ethyl acetate extraction is often insufficient.

-

-

Purification: Distillation (Kugelrohr) or flash chromatography (DCM:MeOH:NH

OH 90:9:1).

Quantitative Data Summary

| Parameter | Phase I (Amination) | Phase II (Hydrogenation) |

| Limiting Reagent | 3-Pyridinecarboxaldehyde | N-Methyl-3-picolylamine |

| Stoichiometry | 1.0 : 1.2 (Amine) : 1.5 (Hydride) | Substrate : H |

| Solvent System | Methanol | Glacial Acetic Acid |

| Temperature | 0°C | RT (20-25°C) |

| Pressure | Atmospheric | 50-60 psi (4 bar) |

| Typical Yield | 90% | 75-85% |

| Key Byproduct | 3-Pyridinemethanol (if not dry) | Partially reduced tetrahydropyridines |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the NMR signatures of the intermediate and the final product.

Intermediate: N-Methyl-3-picolylamine

-

H NMR (CDCl

-

Validation: Presence of aromatic protons confirms the ring is intact.

Target: N-Methyl-1-(piperidin-3-yl)methanamine

-

H NMR (CDCl

-

Aromatic Region: Silent (No peaks > 6.0 ppm). This confirms complete ring reduction.

-

Ring Protons: Multiplets between

1.1 - 3.1 ppm (9H). -

N-Methyl: Singlet shifts slightly upfield, typically

2.3 - 2.4 ppm.

-

-

Mass Spectrometry (ESI+):

-

Calc.[5] MW: 128.22 g/mol .

-

Observed: [M+H]

= 129.2.

-

Troubleshooting & Safety

Common Failure Modes

-

Incomplete Hydrogenation:

-

Low Yield in Extraction:

Safety Protocols

-

PtO

(Adams' Catalyst): Pyrophoric after hydrogenation. Always keep the filter cake wet with water during disposal. -

Hydrogen Gas: Extremely flammable. Ensure reactor is grounded to prevent static discharge.

-

Methylamine: Toxic gas/liquid. Handle in a well-ventilated fume hood.

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Pyridine Hydrogenation: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015, 27(12). Link

- Heterogeneous Catalysis Guide: Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH, 2001. (Standard Reference Text).

-

Benchchem Protocols: "Catalytic Hydrogenation of Pyridine to Piperidine." Benchchem Application Notes, 2025. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note: Chemoselective Synthesis of N-Methyl-3-piperidinemethanamine via Reductive Amination

Executive Summary & Rationale

N-Methyl-3-piperidinemethanamine is a highly versatile, bifunctional aliphatic diamine utilized extensively as a building block in medicinal chemistry and drug development. Synthesizing this molecule presents a distinct chemoselective challenge: one must selectively methylate the primary amine at the 3-position without over-alkylating it, while simultaneously preventing the secondary amine of the piperidine ring from participating in self-condensation or polymerization side reactions.

To achieve a high-yielding, self-validating synthesis, this protocol employs a two-stage strategy:

-

Reductive Amination of tert-butyl 3-formylpiperidine-1-carboxylate (N-Boc-3-piperidinecarboxaldehyde) with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Acid-Catalyzed Deprotection of the Boc group using trifluoroacetic acid (TFA), followed by a specialized free-basing work-up to isolate the highly polar diamine.

Mechanistic Causality & Reaction Design

As application scientists, we do not merely execute steps; we design reactions based on physical organic principles to ensure reproducibility and scalability.

Why N-Boc Protection? The starting material must have its piperidine nitrogen masked. If an unprotected 3-piperidinecarboxaldehyde were used, the secondary amine would rapidly react with the aldehyde of neighboring molecules, forming complex polymeric imines. The tert-butyloxycarbonyl (Boc) group provides immense steric bulk and electron-withdrawing carbamate character, rendering the piperidine nitrogen completely non-nucleophilic[1][2].

The Borch-Type Reductive Amination: Why NaBH(OAc)₃? The condensation of the aldehyde with methylamine forms an imine intermediate. We utilize[3] rather than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is exceptionally mild due to the electron-withdrawing acetate groups stabilizing the boron-hydride bond. At neutral to slightly acidic pH, the imine is protonated to form a highly electrophilic iminium ion. NaBH(OAc)₃ reduces this iminium ion significantly faster than it reduces the parent unreacted aldehyde, preventing the formation of alcohol byproducts[4]. Furthermore, it eliminates the risk of generating toxic hydrogen cyanide gas, which is a known hazard when using NaBH₃CN[5][6].

Acid-Catalyzed Carbamate Cleavage The Boc group is strictly acid-labile. Treatment with [7] protonates the carbamate oxygen. This induces a fragmentation that yields a stabilized tert-butyl cation and a carbamic acid intermediate. The cation eliminates a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates to release CO₂. The evolution of these two gases drives the reaction irreversibly to completion[1][2].

Visual Synthesis Workflow

Workflow for the two-stage synthesis of N-Methyl-3-piperidinemethanamine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal conversion.

| Step | Substrate / Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1. Imine Formation | N-Boc-3-piperidinecarboxaldehyde | 1.0 | DCE | 20–25 | 1.0 | N/A (In situ) |

| 1. Imine Formation | Methylamine (2.0 M in THF) | 1.2 | DCE | 20–25 | 1.0 | N/A (In situ) |

| 2. Reduction | NaBH(OAc)₃ | 1.5 | DCE | 20–25 | 12–16 | 80–90% |

| 3. Deprotection | N-Boc intermediate | 1.0 | DCM | 0 → 25 | 2.0 | N/A (Salt) |

| 3. Deprotection | Trifluoroacetic Acid (TFA) | Excess (1:1 v/v) | DCM | 0 → 25 | 2.0 | 85–95% |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Boc-N-methyl-3-piperidinemethanamine

Self-Validation Checkpoint: The aldehyde starting material is UV-active on TLC (using KMnO₄ stain), while the secondary amine product will stain intensely with Ninhydrin.

-

Reaction Setup: To an oven-dried, argon-purged round-bottom flask, add N-Boc-3-piperidinecarboxaldehyde (1.0 eq) and dissolve in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Imine Formation: Add methylamine (1.2 eq, typically supplied as a 2.0 M solution in THF) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 1 hour. Expert Insight: Pre-forming the imine before adding the reductant minimizes the direct reduction of the aldehyde to the corresponding alcohol[3][4].

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control any mild exotherm. Stir the opaque suspension at room temperature for 12–16 hours.

-

Monitoring: Verify reaction completion via LC-MS or TLC (eluent: 5% MeOH in DCM). The starting material mass should be completely consumed.

-

Work-up: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil.

Protocol B: Boc Deprotection and Free-Basing

Self-Validation Checkpoint: The final product is a highly polar diamine. Standard DCM extraction will fail during work-up. A specialized solvent mixture is required.

-

Acidic Cleavage: Dissolve the N-Boc-N-methyl-3-piperidinemethanamine intermediate in anhydrous DCM (0.2 M). Cool the flask to 0 °C using an ice bath.

-

TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of TFA to DCM[7][8]. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Concentration: Once LC-MS confirms the disappearance of the Boc-protected mass, concentrate the mixture in vacuo. To remove residual TFA, add toluene (10 mL) and evaporate under reduced pressure (azeotropic removal). Repeat this twice[7]. The product is now a bis-trifluoroacetate salt.

-

Free-Basing (Critical Step): Dissolve the crude salt in a minimal amount of distilled water (approx. 5 mL). Cool to 0 °C and adjust the pH to >12 by adding 2.0 M NaOH dropwise.

-

Specialized Extraction: Because the resulting N-Methyl-3-piperidinemethanamine is highly water-soluble, extract the basic aqueous layer using a mixture of 10% Methanol in Chloroform or 10% Isopropanol in DCM (5 × 15 mL). Expert Insight: The addition of an alcohol disrupts the hydration shell of the diamine, drastically improving its partition coefficient into the organic phase.

-

Isolation: Dry the combined organic extracts over anhydrous K₂CO₃ (do not use MgSO₄ as it can sequester aliphatic amines), filter, and carefully concentrate in vacuo (the product is somewhat volatile) to afford the pure N-Methyl-3-piperidinemethanamine free base.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. URL:[Link]

-

Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." URL:[Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. BOC Protection and Deprotection [pt.bzchemicals.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 6. Sodium Cyanoborohydride|Reducing Agent for Research [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

Application Notes & Protocols: A Comprehensive Guide to the Boc-Deprotection of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

This document provides an in-depth technical guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate. This transformation is a critical step in synthetic routes where the piperidine nitrogen needs to be available for subsequent reactions while the secondary amine on the side chain is preserved. We will explore the underlying chemical principles, provide a field-proven, step-by-step protocol, and address common challenges to ensure a successful and reproducible outcome.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules and peptides.[1] Its popularity stems from its ability to mask the nucleophilicity of amines, its stability across a wide range of reaction conditions, and, most importantly, its clean and facile removal under specific acidic conditions.[2]

The substrate, tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, presents a common synthetic challenge: the selective deprotection of one of two amine functionalities. The Boc group on the piperidine ring is an acid-labile carbamate, designed for strategic removal. The other, a secondary methylamine on the side chain, is a basic site that will be protonated under the acidic conditions used for deprotection but will remain intact. This guide focuses on the most prevalent and reliable method for this transformation: the use of Trifluoroacetic Acid (TFA).

The Chemical Mechanism: An Acid-Catalyzed Cascade

The cleavage of the Boc group with a strong acid like Trifluoroacetic Acid (TFA) is a precise, acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[3][4] The reaction is driven by the formation of highly stable byproducts: the gaseous and volatile isobutylene and carbon dioxide.[2][4]

The mechanism unfolds in four key steps:

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the carbamate for cleavage.[1]

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][3]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4] This irreversible step provides a strong thermodynamic driving force for the reaction.[3]

-

Amine Salt Formation: The newly liberated piperidine nitrogen, now a free secondary amine, is immediately protonated by the excess TFA present in the reaction medium. This forms the corresponding trifluoroacetate salt, which is typically the initial isolated product.[1]

Caption: Acid-catalyzed mechanism of Boc deprotection.

Experimental Protocol

This protocol details the deprotection of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate using a standard solution of TFA in Dichloromethane (DCM).

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate | ≥97% Purity | AChemBlock[5] | The starting material. |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich[6] | Highly corrosive. Handle with extreme care.[7] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Use of anhydrous solvent is recommended for reproducibility. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Standard Supplier | For neutralizing the acid during workup to obtain the free base. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Reagent | Standard Supplier | For drying the organic layer. |

| Diethyl Ether | ACS Reagent | Standard Supplier | Often used for precipitation of the TFA salt. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |

| Ninhydrin Staining Solution | Reagent Grade | Standard Supplier | For visualization of the amine product on TLC plates.[8] |

Critical Safety Precautions

Trifluoroacetic Acid (TFA) is a highly corrosive and toxic chemical that can cause severe burns to the skin, eyes, and respiratory tract.[7][9][10]

-

Engineering Controls: Always handle TFA inside a certified chemical fume hood to prevent inhalation of vapors.[6][9] Ensure an emergency eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-retardant lab coat, splash goggles, and closed-toed shoes.[9]

-

Gloves: Use acid-resistant gloves. Double-gloving with nitrile gloves is highly recommended.[9] If contact occurs, change gloves immediately.[6]

-

Spills: Neutralize small spills with sodium bicarbonate before cleanup. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Waste Disposal: Dispose of all TFA-containing waste in a designated, properly labeled hazardous waste container according to institutional guidelines.[11]

Step-by-Step Deprotection Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.5 M.[1]

-

Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0 °C.

-

Addition of TFA: Slowly add Trifluoroacetic Acid (TFA) (10-20 eq) to the stirred solution. A common and effective ratio is a 1:1 mixture of DCM:TFA (v/v).[1] A slight exotherm may be observed. The addition should be done dropwise to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The evolution of gas (CO₂) may be observed. Do not run the reaction in a closed system.[4]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes (see Section 4 for details) until the starting material is fully consumed.[8]

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the crude product, typically as a trifluoroacetate salt.[1][8]

Product Isolation

Two standard workup procedures can be followed depending on the desired final product form.

Option A: Isolation as the Trifluoroacetate (TFA) Salt

-

The crude residue from Step 6 is often pure enough for many subsequent steps.

-

For further purification, dissolve the oily residue in a minimal amount of DCM or methanol and precipitate the salt by adding cold diethyl ether.[1]

-

Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Option B: Isolation as the Free Amine

-

Dissolve the crude residue from Step 6 in DCM.

-

Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Caution: CO₂ evolution will cause pressure buildup. Swirl gently and vent the funnel frequently.

-

Continue washing until the aqueous layer is basic (pH > 8).

-

Wash the organic layer with brine (saturated NaCl solution).[8]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected free amine, 3-((methylamino)methyl)piperidine.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate 97% | CAS: 912368-73-1 | AChemBlock [achemblock.com]

- 6. gustavus.edu [gustavus.edu]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. amherst.edu [amherst.edu]

- 10. nj.gov [nj.gov]

- 11. carlroth.com [carlroth.com]

Procedure for N-methylation of 3-piperidinemethanamine

Application Note: N-Methylation Strategies for 3-Piperidinemethanamine

Executive Summary

This guide details the protocols for the N-methylation of 3-piperidinemethanamine (CAS: 23099-21-0). Due to the presence of two distinct nucleophilic nitrogen centers—a secondary endocyclic amine (piperidine ring) and a primary exocyclic amine (methanamine arm)—standard alkylation strategies using methyl iodide (MeI) often result in uncontrolled poly-alkylation and quaternization.

This note provides two distinct, self-validating workflows:

-

Global Methylation (Protocol A): For the synthesis of the fully methylated N,N-dimethyl-1-(1-methylpiperidin-3-yl)methanamine.

-

Regioselective Ring Methylation (Protocol B): For the synthesis of N-methyl-3-piperidinemethanamine (ring methylation only), utilizing a protection-deprotection strategy.

Strategic Analysis & Chemical Logic

The Substrate Challenge

3-Piperidinemethanamine presents a chemoselectivity challenge.

-

N1 (Ring Nitrogen): Secondary amine. pKa ~11.0. Sterically hindered but highly nucleophilic.

-

N2 (Exocyclic Nitrogen): Primary amine. pKa ~10.0. Less hindered, highly reactive toward acylating agents.[1]

Method Selection: Reductive Amination vs. Direct Alkylation

Direct alkylation with alkyl halides (e.g., MeI, dimethyl sulfate) is not recommended due to the "poly-alkylation runaway effect" (the product is more nucleophilic than the starting material), leading to quaternary ammonium salts.[1]

Selected Approach: Reductive Amination (Abdel-Magid Protocol).[2]

-

Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).[2][3]

-

Mechanism: Formation of an iminium ion (from secondary amine) or imine (from primary amine) followed by rapid, irreversible hydride transfer.

-

Advantage: STAB is milder than NaCNBH₃ and does not reduce aldehydes/ketones to alcohols, ensuring high atom economy.[1]

Experimental Workflows (Visualized)

Figure 1: Decision Matrix & Reaction Pathways

Caption: Workflow logic distinguishing Global Methylation (Method A) from Regioselective Synthesis (Method B).

Protocol A: Global Methylation (Trimethylation)

Objective: Conversion of both the secondary ring amine and primary exocyclic amine to their fully methylated forms.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3-Piperidinemethanamine | 1.0 | Substrate |

| Formaldehyde (37% aq.) | 5.0 - 6.0 | Carbon Source (Excess required) |

| NaBH(OAc)₃ (STAB) | 4.0 - 5.0 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (pH adjustment) |

| DCE (1,2-Dichloroethane) | Solvent | 0.1 M Concentration |

Step-by-Step Procedure

-

Preparation: Charge a reaction vessel with 3-piperidinemethanamine (1.0 equiv) and DCE (10 mL/g).

-

Aldehyde Addition: Add Formaldehyde (37% aq) (5.0 equiv). Stir at Room Temperature (RT) for 20 minutes.

-

Note: The solution may warm slightly due to imine/iminium formation.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (4.5 equiv) portion-wise over 30 minutes.

-

Critical: Do not add STAB all at once; rapid gas evolution (H₂) can occur.

-

Add AcOH (1.0 equiv) to catalyze the reduction of the sterically hindered ring nitrogen.

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Quench: Cool to 0°C. Quench by slow addition of saturated aqueous NaHCO₃ .

-

Workup: Extract with DCM (3x). Wash combined organics with brine.[4] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (DCM:MeOH:NH₄OH) is usually required to remove boron salts.

Protocol B: Selective Ring N-Methylation

Objective: Methylation of the piperidine nitrogen only, leaving the primary amine intact.

Reaction Scheme (Graphviz)

Caption: Three-step sequence for regioselective N-methylation.

Detailed Methodology

Step 1: Selective Boc-Protection [5][6][7]

-

Dissolve 3-piperidinemethanamine (1.0 equiv) in DCM (0.1 M).

-

Cool to 0°C.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 - 1.0 equiv) dissolved in DCM dropwise over 1 hour.

-

Expert Insight: The primary amine is kinetically more nucleophilic toward the bulky Boc anhydride than the hindered secondary amine. Using a slight deficit (0.95 eq) prevents bis-protection.

-

-

Stir at 0°C for 2 hours, then warm to RT for 1 hour.

-

Validation: Check TLC/LCMS. The major product is tert-butyl (piperidin-3-ylmethyl)carbamate.

Step 2: Reductive Methylation of the Ring

-

To the crude reaction mixture from Step 1 (or isolated intermediate), add Formaldehyde (37% aq) (1.5 equiv).

-

Add AcOH (1.0 equiv). Stir 15 mins.

-

Add STAB (2.0 equiv) portion-wise.

-

Stir at RT for 4–6 hours.

-

Workup: Quench with NaHCO₃. Extract with DCM.[8] The product is tert-butyl ((1-methylpiperidin-3-yl)methyl)carbamate.

Step 3: Deprotection

-

Dissolve the methylated intermediate in 1,4-Dioxane .

-

Add 4M HCl in Dioxane (10 equiv).

-

Stir at RT for 2–4 hours until precipitation of the hydrochloride salt is complete.

-

Isolation: Filter the solid or evaporate to dryness to obtain the N-methyl-3-piperidinemethanamine dihydrochloride .

Quality Control & Troubleshooting

QC Parameters (NMR Validation)

| Signal | Expected Shift (¹H NMR, D₂O/CDCl₃) | Diagnostic Value |

| N-Me (Ring) | δ 2.20 – 2.30 ppm (Singlet) | Confirms ring methylation. |

| N-Me (Exocyclic) | δ 2.40 – 2.50 ppm (Singlet) | Presence indicates global methylation (Protocol A). Absence confirms selectivity (Protocol B). |

| Boc Group | δ 1.44 ppm (Singlet, 9H) | Used to monitor Step 1 & 2 completion in Protocol B. |

Troubleshooting Guide

-

Issue: Incomplete methylation in Protocol A.

-

Fix: Ensure the reaction pH is slightly acidic (pH 5–6) using AcOH. STAB requires this window to effectively reduce the iminium species.

-

-

Issue: Gel formation during workup.

-